Bismuth(III) molybdate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bismuth(III) molybdate is a compound composed of bismuth, molybdenum, and oxygen. It is known for its excellent catalytic properties, particularly in the selective oxidation and ammoxidation of hydrocarbons. This compound has been extensively studied and utilized in various industrial applications due to its high selectivity and activity .

Vorbereitungsmethoden

Bismuth(III) molybdate can be synthesized through several methods, including:

Co-precipitation: This is the most popular method, where bismuth and molybdenum precursors are mixed in an aqueous solution, followed by precipitation and calcination.

Solid-state reaction: This involves mixing solid bismuth and molybdenum compounds, followed by heating at high temperatures to form the desired product.

Sol-gel method: This technique involves the formation of a gel from a solution containing bismuth and molybdenum precursors, followed by drying and calcination.

Hydrothermal synthesis: This method involves reacting bismuth and molybdenum precursors in a high-pressure, high-temperature aqueous solution.

Analyse Chemischer Reaktionen

Bismuth(III) molybdate undergoes various chemical reactions, including:

Oxidation: It is widely used as a catalyst for the selective oxidation of hydrocarbons, such as propylene to acrolein.

Ammoxidation: This reaction involves the conversion of hydrocarbons to nitriles in the presence of ammonia.

Substitution: This compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxygen, ammonia, and various hydrocarbons. The major products formed from these reactions are acrolein, acrylonitrile, and other valuable industrial chemicals .

Wissenschaftliche Forschungsanwendungen

Bismuth(III) molybdate has a wide range of scientific research applications, including:

Catalysis: It is extensively used as a catalyst in the selective oxidation and ammoxidation of hydrocarbons.

Energy storage: This compound has been explored for use in high-performance asymmetric supercapacitors due to its excellent electrochemical properties.

Environmental remediation: It has been investigated for its photocatalytic activity in the degradation of organic pollutants.

Material science: This compound is studied for its unique structural and electronic properties, making it a candidate for various advanced material applications.

Wirkmechanismus

The mechanism by which bismuth(III) molybdate exerts its catalytic effects involves the activation of oxygen molecules on its surface, which then participate in the oxidation of hydrocarbons. The compound’s structure allows for the efficient transfer of electrons, facilitating the catalytic process . The molecular targets and pathways involved include the activation of oxygen and the formation of reactive oxygen species, which are crucial for the oxidation reactions .

Vergleich Mit ähnlichen Verbindungen

Bismuth(III) molybdate is often compared with other metal molybdates, such as:

Cobalt molybdate: Known for its use in hydrodesulfurization catalysts.

Nickel molybdate: Used in hydrogenation and hydrocracking catalysts.

Iron molybdate: Employed in the oxidation of methanol to formaldehyde.

This compound stands out due to its high selectivity and activity in the oxidation and ammoxidation of hydrocarbons, making it a preferred choice for these reactions .

Eigenschaften

Molekularformel |

Bi2Mo3O12 |

|---|---|

Molekulargewicht |

897.8 g/mol |

IUPAC-Name |

bis[(dioxo(oxobismuthanyloxy)molybdenio)oxy]-dioxomolybdenum |

InChI |

InChI=1S/2Bi.3Mo.12O |

InChI-Schlüssel |

NJCRYJVCAARZQB-UHFFFAOYSA-N |

Kanonische SMILES |

O=[Mo](=O)(O[Mo](=O)(=O)O[Bi]=O)O[Mo](=O)(=O)O[Bi]=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

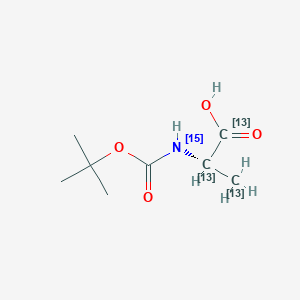

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)

![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)